molecular formula C13H12O5 B13440551 5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone

5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone

Cat. No.: B13440551
M. Wt: 248.23 g/mol
InChI Key: WBIIXLONAPDMOO-UHFFFAOYSA-N
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Description

5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the naphthoquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone typically involves the functionalization of the naphthoquinone core. One common method is the methylation and hydroxylation of 1,4-naphthoquinone derivatives. For instance, starting from 1,4-naphthoquinone, methylation can be achieved using methyl iodide in the presence of a base, followed by hydroxylation using appropriate oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.

    Medicine: Investigated for its antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making it effective against cancer cells and pathogens. Additionally, it can inhibit key enzymes and disrupt cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antifungal and antibacterial properties.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.

    Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer activity.

Uniqueness

5-Hydroxy-3,6-dimethoxy-2-methyl-1,4-naphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and methyl substitution enhance its solubility and reactivity compared to other naphthoquinones .

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

5-hydroxy-3,6-dimethoxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H12O5/c1-6-10(14)7-4-5-8(17-2)11(15)9(7)12(16)13(6)18-3/h4-5,15H,1-3H3

InChI Key

WBIIXLONAPDMOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC(=C2O)OC)OC

Origin of Product

United States

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